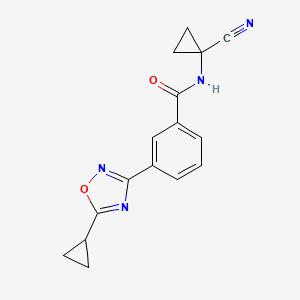
N-(1-Cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various fields of research due to its unique properties and mechanisms of action.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and pathways involved in cellular processes, such as cell growth and inflammation. This compound has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its potential as a treatment for neurological disorders.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, as well as reduce inflammation in animal models. This compound has also been shown to improve cognitive function in animal models, which may be due to its ability to modulate certain receptors in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-Cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide in lab experiments is its potential as a treatment for various diseases. This compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, which make it a promising candidate for further research. However, a limitation of using this compound in lab experiments is its limited availability and high cost, which may limit its use in certain studies.
Future Directions
There are many potential future directions for research involving N-(1-Cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide. One direction could be to further explore its potential as a treatment for cancer, as it has been shown to inhibit the growth of cancer cells. Another direction could be to investigate its potential as a treatment for neurological disorders, as it has been shown to improve cognitive function in animal models. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound, which could lead to increased availability and use in scientific research.
Synthesis Methods
The synthesis of N-(1-Cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide involves the reaction of 1-cyanocyclopropane carboxylic acid with 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid in the presence of a coupling agent. The resulting intermediate is then reacted with 4-aminobenzonitrile to yield the final product.
Scientific Research Applications
N-(1-Cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide has shown potential in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models. Additionally, this compound has been studied for its potential as a treatment for neurological disorders, as it has been shown to improve cognitive function in animal models.
properties
IUPAC Name |
N-(1-cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c17-9-16(6-7-16)19-14(21)12-3-1-2-11(8-12)13-18-15(22-20-13)10-4-5-10/h1-3,8,10H,4-7H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUSJHYREWQAMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3=CC(=CC=C3)C(=O)NC4(CC4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

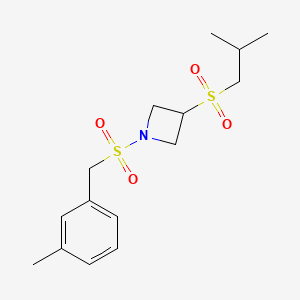
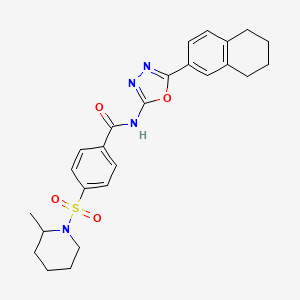

![(E)-methyl 2-(6-ethyl-2-((3-((4-methoxyphenyl)sulfonyl)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396177.png)



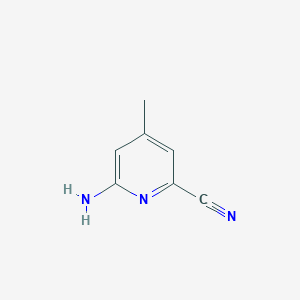



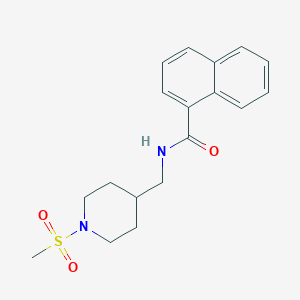

![7-(3-propan-2-yloxypropyl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2396197.png)